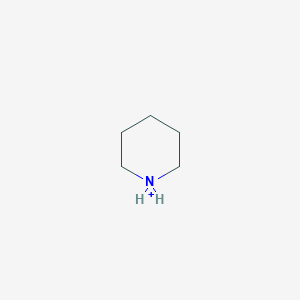

Piperidinium

Description

Structure

3D Structure

Properties

CAS No. |

17523-59-0 |

|---|---|

Molecular Formula |

C5H12N+ |

Molecular Weight |

86.16 g/mol |

IUPAC Name |

piperidin-1-ium |

InChI |

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/p+1 |

InChI Key |

NQRYJNQNLNOLGT-UHFFFAOYSA-O |

SMILES |

C1CC[NH2+]CC1 |

Canonical SMILES |

C1CC[NH2+]CC1 |

Synonyms |

Piperidinium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of the Piperidinium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidinium cation, the protonated form of piperidine, is a fundamental saturated heterocyclic motif prevalent in a vast array of pharmaceuticals, natural products, and functional materials. Its three-dimensional structure and conformational dynamics are pivotal in dictating molecular recognition, biological activity, and material properties. This technical guide provides a comprehensive analysis of the this compound cation's structure and conformational landscape, integrating data from experimental techniques and computational studies. It is designed to serve as a core resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Core Structural Features of the this compound Cation

The this compound cation is characterized by a six-membered ring composed of five carbon atoms and one positively charged nitrogen atom, to which two hydrogen atoms are attached. The overall geometry is dictated by the sp³ hybridization of the carbon and nitrogen atoms, leading to a non-planar puckered structure to minimize ring strain.

The Predominant Chair Conformation

Experimental and computational studies unequivocally demonstrate that the chair conformation is the most stable and predominant form of the this compound cation. This arrangement minimizes both angle strain, by maintaining near-tetrahedral bond angles, and torsional strain, by ensuring all substituents on adjacent ring atoms are in a staggered arrangement.

Quantitative Structural Parameters

The precise bond lengths, bond angles, and dihedral angles of the this compound cation in its chair conformation have been determined through single-crystal X-ray diffraction studies of its salts. While slight variations can occur depending on the counter-ion and crystal packing forces, the following tables summarize representative geometric parameters for the this compound cation.

Table 1: Bond Lengths of the this compound Cation (Chair Conformation)

| Bond | Average Length (Å) |

| C-C | 1.52 - 1.54 |

| C-N | 1.48 - 1.50 |

| C-H | 0.96 - 1.00 |

| N-H | 0.88 - 0.91 |

Table 2: Bond Angles of the this compound Cation (Chair Conformation)

| Angle | Average Angle (°) |

| C-N-C | 110 - 112 |

| C-C-N | 110 - 112 |

| C-C-C | 110 - 112 |

| H-N-H | 107 - 109 |

| H-C-H | 107 - 109 |

Table 3: Dihedral Angles of the this compound Cation (Chair Conformation)

| Dihedral Angle | Average Angle (°) |

| C-N-C-C | ± 55 - 60 |

| N-C-C-C | ± 55 - 60 |

| C-C-C-C | ± 55 - 60 |

Conformational Analysis: Chair, Boat, and Twist-Boat

Beyond the stable chair form, the this compound cation can exist in other, higher-energy conformations, namely the boat and twist-boat (or skew-boat) conformations. Understanding the relative energies of these conformers is crucial for comprehending the cation's dynamic behavior in solution and its interaction with other molecules.

Relative Conformational Energies

Computational studies, primarily using Density Functional Theory (DFT), have been employed to calculate the relative energies of the different this compound cation conformers. The chair conformation is the global energy minimum.

Table 4: Relative Energies of this compound Cation Conformers

| Conformation | Relative Energy (kcal/mol) |

| Chair | 0.0 |

| Twist-Boat | ~5.0 - 5.5 |

| Boat | ~6.5 - 7.0 |

| Half-Chair | ~10.0 - 11.0 |

Note: These values are approximate and can vary slightly depending on the level of theory and basis set used in the calculations.

The significant energy barrier for ring inversion from one chair conformation to another (passing through the half-chair transition state) allows for the existence of distinct axial and equatorial substituents in substituted this compound rings at room temperature. The boat conformation is a high-energy state due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. The twist-boat conformation alleviates some of this strain, making it more stable than the pure boat form, and it serves as an intermediate in the interconversion between boat and chair forms.

Experimental Protocols for Structural and Conformational Analysis

The elucidation of the this compound cation's structure and conformation relies on a combination of experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

This technique provides the most precise and unambiguous determination of the solid-state structure of the this compound cation.

Methodology:

-

Crystal Growth: High-quality single crystals of a this compound salt (e.g., this compound chloride) are grown from a suitable solvent. Common methods include:

-

Slow Evaporation: A saturated solution of the this compound salt is allowed to evaporate slowly in a controlled environment.

-

Vapor Diffusion: A solution of the salt is placed in a sealed container with a more volatile "anti-solvent" in which the salt is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to the formation of crystals.

-

-

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The positions of the diffraction spots are used to determine the unit cell parameters. The intensities of the spots are then used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to achieve the best fit with the experimental data, yielding precise atomic coordinates, bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of the this compound cation in solution. Both ¹H and ¹³C NMR are utilized, often in combination with two-dimensional techniques.

Methodology:

-

Sample Preparation: A solution of the this compound salt is prepared in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

¹H NMR Analysis: The chemical shifts and coupling constants of the protons provide valuable conformational information. In the chair conformation, axial and equatorial protons have distinct chemical shifts. The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an anti-periplanar (axial-axial) relationship, while smaller coupling constants (typically 2-5 Hz) suggest a syn-clinal (axial-equatorial or equatorial-equatorial) relationship.

-

¹³C NMR Analysis: The chemical shifts of the carbon atoms are also sensitive to the conformation. For instance, carbons bearing axial substituents are typically shielded (appear at a lower chemical shift) compared to those with equatorial substituents due to the gamma-gauche effect.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, aiding in the assignment of the proton spectrum.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The presence of a NOE cross-peak between two protons indicates that they are close in space, which can be used to distinguish between different conformations.

-

Visualization of the Conformational Analysis Workflow

The process of determining the structure and conformation of the this compound cation can be represented as a logical workflow. The following diagram, generated using the DOT language, illustrates the key steps and their relationships.

Caption: Workflow for the structural and conformational analysis of the this compound cation.

Conclusion

The this compound cation predominantly adopts a chair conformation, which represents the global energy minimum. The structural parameters of this conformation have been well-characterized by X-ray crystallography. Higher energy boat and twist-boat conformations are also accessible and play a role in the dynamic behavior of the cation. A combination of experimental techniques, particularly NMR spectroscopy and single-crystal X-ray diffraction, along with computational modeling, provides a comprehensive understanding of the structure and conformational landscape of the this compound cation. This knowledge is fundamental for the rational design of molecules with desired biological activities and material properties.

An In-depth Technical Guide to the Physicochemical Properties of Piperidinium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidinium salts represent a versatile class of organic compounds with significant potential in the pharmaceutical sciences. Their utility as active pharmaceutical ingredients (APIs), excipients, and ionic liquids is largely dictated by their fundamental physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound salts, including their synthesis, thermal stability, solubility, and hygroscopicity. Detailed experimental protocols for the characterization of these properties are provided, and key quantitative data from the scientific literature is summarized for comparative analysis. Furthermore, this guide explores the structure-property relationships that govern the behavior of this compound salts, offering insights for the rational design of molecules with tailored properties for drug development applications.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] The formation of this compound salts, by quaternization of the piperidine nitrogen, offers a powerful strategy to modulate the physicochemical properties of these molecules, thereby enhancing their suitability for pharmaceutical applications.[2][3] Properties such as solubility, stability, and hygroscopicity are critical determinants of a drug candidate's developability, influencing its formulation, manufacturing, bioavailability, and shelf-life.[4][5] This guide serves as a technical resource for researchers and professionals in the field of drug development, offering a detailed exploration of the key physicochemical properties of this compound salts.

Synthesis of this compound Salts

The most common method for the synthesis of this compound salts is the Menschutkin reaction , which involves the alkylation of a piperidine derivative.[6] This SN2 reaction is typically carried out by reacting a substituted or unsubstituted piperidine with an alkyl halide.

A general synthetic scheme is presented below:

Caption: General synthesis of this compound salts via the Menschutkin reaction.

The choice of the alkyl halide and the substituents on the piperidine ring allows for the synthesis of a diverse library of this compound salts with varying properties.

Core Physicochemical Properties and Their Characterization

The selection of an appropriate salt form for a drug candidate is a critical step in pharmaceutical development.[4] A thorough understanding and characterization of the physicochemical properties of this compound salts are therefore essential.

Thermal Properties

Thermal analysis provides crucial information about the melting point, decomposition temperature, and solid-state transitions of this compound salts. These parameters are vital for determining the stability of the salt during manufacturing processes such as milling and drying, as well as for assessing its shelf-life.[7][8]

Key Techniques:

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, glass transitions, and other thermal events.[7][9]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[7][10]

Table 1: Thermal Properties of Selected this compound Salts

| Compound | Counterion | Melting Point (°C) | Decomposition Temp (Td, °C) | Reference |

| 1-butyl-1-methylthis compound bromide | Br⁻ | 162-164 | ~250 | [11] |

| 1-hexyl-1-methylthis compound bromide | Br⁻ | 135-137 | ~260 | [11] |

| 1-octyl-1-methylthis compound bromide | Br⁻ | 118-120 | ~270 | [11] |

| 1-decyl-1-methylthis compound bromide | Br⁻ | 105-107 | ~280 | [10] |

| 1-dodecyl-1-methylthis compound bromide | Br⁻ | 98-100 | ~290 | [10] |

| 1-butyl-1-methylthis compound | TFSI⁻ | -12 | ~400 | [12] |

Note: Decomposition temperatures are approximate and can vary based on the experimental conditions.

Solubility

Aqueous solubility is a critical factor for drug absorption and bioavailability.[3] For orally administered drugs, sufficient solubility in gastrointestinal fluids is necessary for the drug to be absorbed into the bloodstream.[3] The formation of salts is a common and effective strategy to enhance the aqueous solubility of poorly soluble drugs.[2][13]

Key Techniques:

-

Equilibrium Solubility Method (Shake-Flask): This is the gold standard method for determining thermodynamic solubility. Excess solid is equilibrated with a solvent at a constant temperature, and the concentration of the dissolved solute is then measured.

-

High-Throughput Screening (HTS) Methods: Various miniaturized and automated methods are used for rapid solubility screening of multiple salt forms.

The solubility of this compound salts is influenced by several factors, including the nature of the counterion and the length of the alkyl substituents on the this compound cation. Generally, longer alkyl chains lead to decreased aqueous solubility due to increased lipophilicity.[11] The choice of counterion can also have a significant impact on solubility.[14]

Table 2: Solubility of Selected this compound Salts

| Compound | Counterion | Solvent | Solubility ( g/100 mL) | Reference |

| 1-butyl-1-methylthis compound bromide | Br⁻ | Water | > 10 | [11] |

| 1-octyl-1-methylthis compound bromide | Br⁻ | Water | ~1 | [11] |

| 1-dodecyl-1-methylthis compound bromide | Br⁻ | Water | < 0.1 | [10] |

| This compound sulfamethazinate | SUL⁻ | Water | Not specified | |

| This compound phenytoin | PNT⁻ | Water | Low | [3] |

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[4][15] Excessive moisture uptake can lead to physical and chemical instability of a drug substance, affecting its flowability, compressibility, and dissolution rate, and can also promote degradation.[4][5]

Key Technique:

-

Dynamic Vapor Sorption (DVS): DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[12][14][16][17][18] This allows for the determination of moisture sorption-desorption isotherms and the classification of a material's hygroscopicity.[4][19]

The hygroscopicity of this compound salts can be influenced by the counterion and the crystal lattice energy. Some this compound-based ionic liquids are known to be hygroscopic.[20]

Table 3: Hygroscopicity Classification

| Classification | % Weight Gain at 25°C/80% RH |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | 0.2 to < 2 |

| Moderately hygroscopic | 2 to < 15 |

| Very hygroscopic | ≥ 15 |

Source: European Pharmacopoeia[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the physicochemical properties of this compound salts.

Synthesis of 1-Alkyl-1-methylthis compound Bromides

This protocol describes a general procedure for the synthesis of 1-alkyl-1-methylthis compound bromides.[10][21][22]

Materials:

-

1-methylpiperidine

-

Appropriate alkyl bromide (e.g., 1-bromobutane, 1-bromooctane)

-

Acetone or Acetonitrile (solvent)

-

Ethyl acetate (for washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

-

Vacuum desiccator with P₂O₅

Procedure:

-

Dissolve 1-methylpiperidine (1 equivalent) in acetone in a round-bottom flask.

-

Add the corresponding alkyl bromide (1 equivalent) to the solution.

-

Reflux the reaction mixture with stirring for 24-48 hours.

-

Cool the reaction mixture in a refrigerator for 24 hours to facilitate crystallization.

-

Filter the resulting white crystalline solid using a Büchner funnel.

-

Wash the product with cold ethyl acetate to remove any unreacted starting materials.

-

Dry the final product in a vacuum desiccator over P₂O₅.

Thermal Analysis (DSC and TGA)

This protocol outlines the general procedure for conducting DSC and TGA measurements.[7][10]

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Aluminum or platinum pans

-

Inert gas supply (e.g., nitrogen)

DSC Procedure:

-

Accurately weigh 3-5 mg of the this compound salt into an aluminum pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Record the heat flow as a function of temperature. The melting point is determined from the onset of the melting endotherm.

TGA Procedure:

-

Accurately weigh 5-10 mg of the this compound salt into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature. The decomposition temperature is typically reported as the onset of significant mass loss.

Hygroscopicity Assessment (DVS)

This protocol provides a general workflow for DVS analysis.[12][14][16][17][18]

Instrumentation:

-

Dynamic Vapor Sorption Analyzer

Procedure:

-

Place a small amount of the sample (typically 5-20 mg) on the DVS microbalance.

-

Dry the sample under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.

-

Expose the sample to a stepwise increase in RH (e.g., in 10% increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until the rate of mass change is below a set threshold.

-

Once the maximum RH is reached, decrease the RH in a stepwise manner back to 0% to obtain the desorption isotherm.

-

Plot the change in mass (%) versus RH to generate the sorption-desorption isotherm.

References

- 1. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. impactfactor.org [impactfactor.org]

- 9. azom.com [azom.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Structure–Property Relationship of Pyrrolidinium and this compound-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. particletechlabs.com [particletechlabs.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. skpharmteco.com [skpharmteco.com]

- 15. pharmainfo.in [pharmainfo.in]

- 16. news-medical.net [news-medical.net]

- 17. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 18. The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development | My Website [particlelaboratories.com]

- 19. researchgate.net [researchgate.net]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. mdpi.com [mdpi.com]

- 22. arpi.unipi.it [arpi.unipi.it]

Navigating the Thermal Landscape of Piperidinium-Based Ionic Liquids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Piperidinium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C, distinguished by their this compound cation. Their unique physicochemical properties, including low vapor pressure, high ionic conductivity, and good electrochemical stability, have positioned them as promising candidates for a wide range of applications, from electrolytes in batteries to solvents in organic synthesis and drug delivery. A critical parameter governing their operational window and safety is their thermal stability. This technical guide provides a comprehensive overview of the thermal stability of this compound-based ILs, presenting key data, experimental protocols, and an exploration of the factors influencing their decomposition.

Core Concepts in Thermal Stability

The thermal stability of an ionic liquid is predominantly assessed by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key metric derived from TGA is the onset decomposition temperature (Tonset), which represents the temperature at which significant mass loss begins. Another important parameter is the peak decomposition temperature (Tpeak), the temperature at which the rate of mass loss is at its maximum. It is crucial to note that long-term exposure to temperatures below the Tonset can still lead to gradual decomposition.[1][2]

The thermal stability of this compound-based ILs is intrinsically linked to the nature of both the cation and the anion. The anion is widely considered to play the most significant role in determining the overall thermal stability of an ionic liquid.[1][2][3]

Data Presentation: Thermal Decomposition of this compound-Based Ionic Liquids

The following tables summarize the onset decomposition temperatures (Tonset) of various this compound-based ionic liquids, categorized by the anion. This allows for a clear comparison of the influence of both the cation's alkyl chain length and the anionic counterpart on thermal stability.

Table 1: Thermal Stability of this compound-Based Ionic Liquids with Bromide Anion

| Cation | Linker Chain | Tonset (°C) | Tpeak (°C) |

| 1,1'-(propane-1,3-diyl)bis(1-methylthis compound) | Propane | 275.9 | 296.7 |

| 1,1'-(octane-1,8-diyl)bis(1-methylthis compound) | Octane | 279.8 | 297.8 |

Data sourced from a study on dicationic ionic liquids. The this compound compounds were found to degrade before their melting point.[4][5]

Table 2: Thermal Stability of this compound-Based Ionic Liquids with Bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻ or [TFSI]⁻) Anion

| Cation | Tonset (°C) |

| N-methyl-N-propylthis compound | 386 |

| N-methyl-N-(methoxymethyl)this compound | 288 |

| N-methyl-N-(2-methoxyethyl)this compound | 356 |

| 1-allyl-1-methylthis compound | >300 |

| N-ethoxyethyl-N-methylthis compound | Not specified, but stable |

Note: The introduction of an ether linkage in the alkyl chain generally reduces the decomposition temperature.[6][7] Ionic liquids with the [NTf₂]⁻ anion are among the most thermally stable.[8]

Table 3: Thermal Stability of this compound-Based Ionic Liquids with Other Anions

| Cation | Anion | Tonset (°C) |

| N-methoxymethyl-N-methylthis compound | [FSI]⁻ | >200 |

| 4,4'-(propane-1,3-diyl)bis(1-(carboxymethyl)piperidin-1-ium) | Cl⁻ | Not specified, used at 180°C |

[FSI]⁻ = bis(fluorosulfonyl)imide

Factors Influencing Thermal Stability

The thermal stability of this compound-based ionic liquids is a multifactorial property, with the primary determinants being the nature of the anion and the structure of the cation.

The Dominant Role of the Anion

The anion's coordinating ability, nucleophilicity, and basicity are paramount in dictating the thermal stability of the ionic liquid.[1][2] Generally, anions with low coordinating ability and high charge delocalization, such as bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻), lead to ionic liquids with higher thermal stability.[8][9] Conversely, more nucleophilic anions, like halides, tend to result in lower thermal stability.

Cation Structure: More Than a Supporting Role

While the anion often takes center stage, the structure of the this compound cation also exerts a significant influence on thermal stability.

-

Alkyl Chain Length: The effect of increasing the alkyl chain length on the cation is not always straightforward. While some studies suggest that longer alkyl chains can lead to a slight decrease in thermal stability, this trend is not universal and can be influenced by the anion.[3]

-

Functionalization: The introduction of functional groups, such as ether linkages, into the alkyl side chains of the this compound cation has been shown to decrease thermal stability.[6][10] This is likely due to the introduction of weaker C-O bonds compared to C-C bonds.

-

Dicationic vs. Monocationic: Dicationic this compound ILs have been synthesized and studied, but their thermal stability compared to their monocationic counterparts can vary. In the case of bromide salts, the dicationic structures showed similar decomposition temperatures.[4][5]

Below is a diagram illustrating the key relationships influencing the thermal stability of this compound-based ionic liquids.

Caption: Key determinants of this compound IL thermal stability.

Experimental Protocols: Thermogravimetric Analysis (TGA)

A standardized and meticulously executed experimental protocol is essential for obtaining reliable and comparable thermal stability data for ionic liquids.

Sample Preparation

-

Drying: Ionic liquids are often hygroscopic. Prior to analysis, the sample must be thoroughly dried under high vacuum (e.g., at 80°C for at least 6 hours) to remove any residual water or volatile solvents, which could interfere with the TGA measurement.[6]

-

Sample Mass: A sample mass of 5-15 mg is typically used.[5]

-

Crucible: Platinum or alumina crucibles are commonly employed for TGA analysis of ionic liquids.

TGA Instrument Parameters

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A constant flow rate (e.g., 20-90 mL/min) should be maintained.[5][11]

-

Heating Rate: A linear heating rate of 10°C/min is a widely accepted standard for comparative studies.[5][6] However, heating rates can be varied (e.g., 5, 15, 20°C/min) for kinetic studies.

-

Temperature Range: A typical temperature range for the analysis is from room temperature to 600°C or higher, ensuring the complete decomposition of the ionic liquid is observed.[11]

The following diagram outlines a typical workflow for the thermal analysis of this compound-based ionic liquids.

Caption: Experimental workflow for TGA of this compound ILs.

Thermal Decomposition Mechanisms

The thermal decomposition of this compound-based ionic liquids, like other quaternary ammonium salts, is believed to proceed through several potential pathways, including:

-

Hofmann Elimination: This is a common decomposition route for quaternary ammonium compounds, where a proton is abstracted from a β-carbon, leading to the formation of an alkene, a tertiary amine, and water.

-

Nucleophilic Substitution (SN2): The anion can act as a nucleophile, attacking one of the alkyl groups on the nitrogen atom of the this compound cation. This results in the formation of a neutral tertiary amine and an alkylated anion. The likelihood of this pathway is highly dependent on the nucleophilicity of the anion.

The exact decomposition mechanism can be complex and may involve a combination of these and other pathways. Advanced analytical techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), as well as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), are invaluable for identifying the volatile decomposition products and elucidating the specific degradation pathways.[12][13]

Conclusion

The thermal stability of this compound-based ionic liquids is a critical consideration for their practical application. This guide has provided a comprehensive overview of the key factors influencing their thermal decomposition, supported by quantitative data and detailed experimental protocols. The anion is the primary determinant of thermal stability, with weakly coordinating anions like [NTf₂]⁻ affording the most robust ionic liquids. The structure of the this compound cation, including alkyl chain length and the presence of functional groups, also plays a significant role. By understanding these structure-property relationships and employing standardized analytical techniques, researchers and drug development professionals can make informed decisions in the design and application of this compound-based ionic liquids for their specific needs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. The Structure–Property Relationship of Pyrrolidinium and this compound-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. New Ether-functionalized Morpholinium- and this compound-based Ionic Liquids as Electrolyte Components in Lithium and Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. ajer.org [ajer.org]

- 12. researchgate.net [researchgate.net]

- 13. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques | Semantic Scholar [semanticscholar.org]

Synthesis and Characterization of Novel Piperidinium Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel piperidinium compounds. The piperidine scaffold is a crucial pharmacophore in modern drug discovery, present in numerous FDA-approved drugs.[1] This document details experimental protocols for the synthesis of various this compound derivatives, their characterization using spectroscopic methods, and the evaluation of their biological activity, particularly as antimicrobial and anticancer agents.

Synthesis of Novel this compound Compounds

The synthesis of this compound compounds can be broadly categorized into the quaternization of a piperidine nitrogen and the construction of the piperidine ring itself, often in a spirocyclic fashion.

Synthesis of N-Alkyl-1-methylthis compound Bromides

A common method for synthesizing simple N-alkyl-piperidinium salts is the Menschutkin reaction, which involves the alkylation of a tertiary amine.

Experimental Protocol: Synthesis of N-Dodecyl-N-methylthis compound Bromide

-

Materials: 1-methylpiperidine, 1-bromododecane, Acetone.

-

Procedure:

-

In a round-bottom flask, dissolve 1-methylpiperidine (1 equivalent) in acetone.

-

Add 1-bromododecane (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 24 hours.

-

Cool the flask in a refrigerator for 24 hours to facilitate crystallization of the product.

-

Filter the resulting white crystalline solid and wash with cold ethyl acetate to remove any unreacted starting materials.

-

Dry the product in a vacuum desiccator over P₂O₅.

-

Synthesis of Spiro-piperidinium Compounds via Radical Cyclization

Spirocyclic piperidines are of particular interest due to their rigid structures, which can be advantageous in drug design. A modern approach to their synthesis involves photoredox-catalyzed radical cyclization.[2]

Experimental Protocol: Synthesis of a Spiro-piperidinium Precursor

-

Materials: Aryl halide precursor, organic photoredox catalyst (e.g., 3DPAFIPN), Hünig's base (DIPEA), and a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

In a reaction vessel, combine the aryl halide precursor (1 equivalent), the organic photoredox catalyst (e.g., 5 mol%), and Hünig's base (5 equivalents) in the chosen solvent.

-

Irradiate the mixture with blue light while stirring.

-

Monitor the reaction for the consumption of the starting material.

-

Upon completion, the desired spirocyclic product is formed through regioselective cyclization and hydrogen-atom transfer.[2]

-

Purify the product using appropriate chromatographic techniques.

-

Characterization of Novel this compound Compounds

The synthesized compounds are characterized using a variety of spectroscopic techniques to confirm their structure and purity.

| Technique | Instrumentation | Sample Preparation | Typical Observations for this compound Compounds |

| ¹H NMR | Bruker AVANCE III 400 MHz | Dissolved in CDCl₃ or DMSO-d₆ | Signals corresponding to the protons on the this compound ring and the alkyl/aryl substituents. The chemical shifts of protons adjacent to the nitrogen are typically deshielded. |

| ¹³C NMR | Bruker AVANCE III 400 MHz | Dissolved in CDCl₃ or DMSO-d₆ | Resonances for all unique carbon atoms in the molecule. Carbons attached to the positively charged nitrogen appear at a characteristic downfield shift. |

| FTIR | Spectrophotometer | KBr pellet or thin film | Characteristic peaks for C-H, C-N, and other functional group vibrations. The absence of N-H stretching (for tertiary piperidine starting materials) and the presence of new C-H stretching from the alkyl group confirm quaternization. |

| Mass Spectrometry (ESI-MS) | Agilent 6540 Q-TOF | Dissolved in a suitable solvent | The molecular ion peak corresponding to the cationic part of the this compound salt. |

Biological Activity of Novel this compound Compounds

This compound compounds have shown promise in various therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial activity of this compound compounds is often attributed to their ability to disrupt bacterial cell membranes.[3][4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution [1][5][6][7][8][9][10]

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), this compound compound stock solution, sterile saline.

-

Procedure:

-

Prepare serial two-fold dilutions of the this compound compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Table 1: Antimicrobial Activity of Representative this compound Compounds

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |

| This compound Derivative 1 | 32 | 512 | [10] |

| This compound Derivative 2 | 4 | 256 | [10] |

| This compound Derivative 3 | 32-512 | 32-512 | [11] |

Anticancer Activity

Certain piperidine derivatives have been shown to exhibit potent anticancer activity, for instance, by inhibiting the HDM2-p53 interaction.[12][13][14][15]

Experimental Protocol: MTT Assay for Cell Viability [16][17][18][19]

-

Materials: 96-well plates, cancer cell lines (e.g., A549, MCF-7), culture medium, this compound compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Table 2: Anticancer Activity of Representative this compound Compounds

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | Reference |

| Benzoxazole-Piperidine Derivative | - | 7.31 ± 0.43 | [20] |

| N-Sulfonylpiperidine Derivative | - | 4.43 | [20] |

| Piperidinyl-based Benzoxazole | > 100 | 1.66 ± 0.08 | [21] |

| Doxorubicin (Control) | 6.62 | 7.67 | [22] |

Visualizing Mechanisms and Workflows

Proposed Antimicrobial Mechanism of Action

The cationic head of the this compound compound interacts with the negatively charged bacterial cell membrane, leading to its disruption and subsequent cell death.[3][4]

References

- 1. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. journals.asm.org [journals.asm.org]

- 7. protocols.io [protocols.io]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p53 - Wikipedia [en.wikipedia.org]

- 15. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. benchchem.com [benchchem.com]

- 21. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]

- 22. researchgate.net [researchgate.net]

The Ascendancy of the Piperidinium Scaffold: A Technical Guide to its Manifestation in Natural Products and Alkaloids

For Researchers, Scientists, and Drug Development Professionals

The piperidinium moiety, a saturated six-membered nitrogen-containing heterocycle, represents a cornerstone in the architecture of a vast and diverse array of natural products and alkaloids. Its prevalence across terrestrial and marine flora and fauna underscores its evolutionary significance as a privileged scaffold for biological activity. This technical guide provides an in-depth exploration of this compound derivatives, offering a comprehensive overview of their occurrence in nature, their diverse biological activities supported by quantitative data, detailed experimental protocols for their isolation and characterization, and a visual representation of their engagement with key cellular signaling pathways. This document is designed to serve as a critical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

The this compound Motif in Nature's Arsenal: A Structural and Biological Overview

This compound-containing alkaloids are biosynthesized through various metabolic pathways, with L-lysine being a common precursor. These compounds are found in a wide range of organisms, from common plants to marine sponges, and exhibit a remarkable spectrum of pharmacological effects.

Prominent Classes and Natural Sources

This compound alkaloids can be broadly categorized based on their structural complexity and natural origin. Key examples include:

-

Simple Piperidines: Found in plants like Piper species (black pepper), which produce piperine, and Conium maculatum (poison hemlock), known for coniine.

-

Complex Fused Systems: Alkaloids from Lobelia inflata (Indian tobacco), such as lobeline, feature more intricate structures.

-

Alkaloids from Prosopis Species: These plants are a rich source of various piperidine alkaloids with demonstrated bioactivities.

-

Marine-Derived Alkaloids: Sponges of the Dysidea genus have been found to produce novel piperidone alkaloids.

A Spectrum of Biological Activities

The structural diversity of this compound derivatives translates into a wide array of biological activities, making them attractive candidates for drug development. These activities include:

-

Anticancer Activity: Many this compound alkaloids, most notably piperine, have demonstrated significant cytotoxicity against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.

-

Anti-inflammatory Effects: Piperine has been shown to exert potent anti-inflammatory effects by modulating inflammatory pathways, such as the NF-κB signaling cascade.

-

Antimicrobial Properties: Several this compound alkaloids exhibit activity against a range of bacterial and fungal pathogens.

-

Neuroprotective Potential: Some derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

Quantitative Bioactivity Data of this compound Derivatives

To facilitate comparative analysis and aid in the identification of promising lead compounds, the following tables summarize the quantitative bioactivity data for representative this compound alkaloids.

Table 1: Anticancer Activity of this compound Alkaloids (IC50 values in µM)

| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |

| Piperine | Ovarian (OVACAR-3) | 28 | [1] |

| Piperine | Breast (MCF-7) | 16.58 | [2] |

| Piperine | Lung (A-549) | 23.82 | [2] |

| Piperine | Leukemia (HL-60) | 21.32 | [2] |

| Alkaloids from Piper longum | Ovarian (A2780) | 6.7 | [2] |

| Alkaloids from Piper longum | Ovarian (TOV-112D) | 5.8 | [2] |

Table 2: Anti-inflammatory Activity of this compound Alkaloids (IC50 values in µM)

| Compound/Extract | Assay | IC50 (µM) | Reference |

| Alkaloids from Piper longum | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 1.90 - 40.22 | [3][4] |

| Piperlongumine A | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 0.97 | [5] |

| (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(pyrrol-1-yl) propanone | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 0.91 | [5] |

| Piperchabamide A | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 1.63 | [5] |

| Dimeric amide alkaloids from Piper longum | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 9.9 - 15.76 | [6] |

Table 3: Antimicrobial Activity of this compound Alkaloids (MIC values in µg/mL)

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Piperine | Staphylococcus aureus | 50 | [7] |

| Piperine | Escherichia coli | 6.25 | [7] |

| Piperine | Klebsiella pneumoniae | 25 | [7] |

| Piperine | Pseudomonas aeruginosa | 100 | [7] |

| Piperine | Candida albicans | 3.125 | [7] |

| Piperamide alkaloid-rich hexane leaf extract from P. guineense | Sarcina sp. | 19 | [8] |

| Piperamide alkaloid-rich hexane leaf extract from P. guineense | Staphylococcus aureus | 78 | [8] |

| Piperamide alkaloid-rich hexane leaf extract from P. guineense | Enterobacter aerogenes | 78 | [8] |

| Chloroform extracts of P. guineense leaves and fruits | Pseudomonas aeruginosa | 78 | [8] |

Experimental Protocols: Isolation and Characterization

The successful isolation and structural elucidation of this compound alkaloids are contingent upon robust and well-defined experimental protocols. The following sections provide detailed methodologies for the extraction and characterization of these compounds from various natural sources.

General Alkaloid Extraction from Plant Material

A common method for the extraction of alkaloids involves an acid-base extraction procedure.

Protocol:

-

Maceration: The dried and powdered plant material is macerated with a suitable organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (24-72 hours) with occasional shaking.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in an aqueous acidic solution (e.g., 1-5% HCl or H₂SO₄).

-

This acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane or chloroform) to remove neutral and acidic compounds.

-

The aqueous layer, containing the protonated alkaloids, is collected and basified with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10.

-

The deprotonated, free-base alkaloids are then extracted back into an organic solvent (e.g., dichloromethane or chloroform).

-

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction.

Specific Protocol: Isolation of Piperine from Piper nigrum (Black Pepper)

Materials:

-

Ground black pepper

-

95% Ethanol

-

10% Alcoholic Potassium Hydroxide (KOH)

-

Soxhlet apparatus

-

Filtration apparatus

Procedure:

-

Soxhlet Extraction: Ground black pepper is extracted with 95% ethanol using a Soxhlet apparatus for 6-8 hours.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to about one-third of its original volume.

-

Precipitation of Resins: To the concentrated extract, 10% alcoholic KOH is added to precipitate resinous materials.

-

Crystallization: The mixture is allowed to stand overnight. Piperine crystallizes as yellow needles.

-

Isolation and Purification: The crystals are collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from ethanol.

Specific Protocol: Isolation of Coniine from Conium maculatum (Poison Hemlock)

Caution: Coniine is a highly toxic substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Fresh or dried and powdered Conium maculatum plant material

-

Aqueous Sodium Carbonate solution

-

Steam distillation apparatus

-

Dichloromethane or ether

-

Dilute Hydrochloric Acid (HCl)

-

Ammonium Hydroxide

Procedure:

-

Alkalinization: The plant material is treated with an aqueous solution of sodium carbonate to liberate the free-base alkaloids.[9]

-

Steam Distillation: The alkalinized material is subjected to steam distillation. Coniine, being volatile, will co-distill with the steam.[9]

-

Extraction: The distillate is collected and extracted with an organic solvent like dichloromethane or ether.[9]

-

Acidification and Concentration: The organic extract is then extracted with dilute HCl. The aqueous acidic layer containing the coniine hydrochloride is collected and concentrated under reduced pressure.[9]

-

Liberation and Final Extraction: The concentrated aqueous solution is made basic with ammonium hydroxide, and the liberated coniine is extracted with an organic solvent.

-

Drying and Solvent Removal: The final organic extract is dried over anhydrous sodium sulfate and the solvent is carefully evaporated to yield crude coniine.

Characterization Techniques

The structural elucidation of isolated this compound alkaloids relies on a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are used to determine the molecular weight and elemental composition of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the molecule.

Visualizing the Molecular Interactions: Signaling Pathways and Workflows

To better understand the mechanisms of action and the process of discovery for this compound alkaloids, the following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Biosynthesis of this compound Alkaloids from L-Lysine

The biosynthesis of the piperidine ring is a fundamental process in the formation of this class of alkaloids. L-lysine serves as a key precursor, undergoing a series of enzymatic transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids from Piper longum Exhibit Anti-inflammatory Activity and Synergistic Effects with Chemotherapeutic Agents against Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alkaloids from Piper longum L and their Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Four new piperidine amide alkaloids from Piper longum fruits and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alkaloid-Rich Crude Extracts, Fractions and Piperamide Alkaloids of Piper guineense Possess Promising Antibacterial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Coniine! - Powered by XMB 1.9.11 [sciencemadness.org]

Theoretical Exploration of Piperidinium Ion Interactions: A Technical Guide for Researchers

Abstract

The piperidinium cation is a crucial pharmacophore in numerous therapeutic agents and a fundamental component of various ionic liquids. Understanding its non-covalent interactions is paramount for rational drug design, materials science, and comprehending biological recognition processes. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate this compound ion interactions. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current research, detailed experimental protocols for computational studies, and a quantitative analysis of key interaction parameters.

Introduction

The saturated heterocyclic structure of the this compound ion imparts specific stereoelectronic properties that govern its interactions with a diverse range of chemical environments. These interactions, including hydrogen bonding, cation-π, and hydrophobic interactions, are critical to its function in both biological and chemical systems. Theoretical and computational chemistry provides a powerful lens through which to dissect these forces at an atomic level, offering insights that are often inaccessible through experimental methods alone.

This guide will delve into the primary theoretical frameworks used to study this compound ion interactions, present quantitative data from seminal studies, and provide detailed protocols for performing these computational analyses. Furthermore, it will illustrate key computational workflows and interaction models using Graphviz visualizations.

Fundamental this compound Ion Interactions

The interaction profile of the this compound ion is multifaceted, dominated by several key non-covalent forces:

-

Hydrogen Bonding: The N-H group of the this compound cation is a strong hydrogen bond donor, readily interacting with hydrogen bond acceptors such as oxygen and nitrogen atoms in biological macromolecules and anions in ionic liquids.

-

Cation-π Interactions: The positive charge of the this compound ion facilitates strong attractive interactions with the electron-rich faces of aromatic systems. This is a crucial interaction in the binding of this compound-containing drugs to aromatic residues in protein active sites.[1]

-

Hydrophobic Interactions: The aliphatic carbon backbone of the this compound ring contributes to hydrophobic interactions, which play a significant role in its binding to nonpolar pockets in proteins and its properties in non-aqueous media.

-

Electrostatic Interactions: As a cation, the this compound moiety engages in strong, long-range electrostatic interactions with anionic species and polar molecules.

Quantitative Analysis of this compound Ion Interactions

Computational chemistry allows for the precise quantification of the energetic and geometric parameters that define this compound ion interactions. The following tables summarize key data from various theoretical studies.

Table 1: Interaction Energies of this compound-Containing Systems

| Interacting System | Computational Method | Basis Set | Interaction Energy (kcal/mol) | Reference |

| N-butyl N-methyl this compound - Histidine | DFT (M06-2X) | 6-311++G(d,p) | Strongest among tested amino acids | [2] |

| N-butyl N-methyl this compound - Lysine | DFT (M06-2X) | 6-311++G(d,p) | Weaker than with Histidine | [2] |

| Pyridinium - Benzene (Cation-π) | DFT (M06) | 6-31G(d,p) | -11 kJ/mol (~ -2.6 kcal/mol) | [3][4] |

| This compound-based compounds - Sigma-1 Receptor | Molecular Docking | - | Ki values in the nanomolar range | [5] |

| N-benzyl pyridinium-curcumin derivatives - Acetylcholinesterase | Molecular Docking | - | IC50 values in the nanomolar range | [6][7] |

Table 2: Geometric Parameters of this compound Interactions from Quantum Chemical Calculations

| Interacting System | Parameter | Computational Method | Basis Set | Calculated Value | Reference |

| 3-methyl-2,6-diphenyl piperidin-4-one | C4=O7 bond length | DFT (B3LYP) | 6-311++G(d,p) | 1.20 Å | [8] |

| 3-methyl-2,6-diphenyl piperidin-4-one | C-C bond lengths (ring) | DFT (B3LYP) | 6-311++G(d,p) | ~1.40 Å | [8] |

| Pyridinium Peroxodisulfates | Optimized geometries | Semi-empirical (PM3) | - | Varies with alkyl chain length | [5] |

| Transition Metal-Histidine Complexes | Metal-Ligand distances | DFT | - | Varies with metal and spin state | [9] |

Table 3: Computed Spectroscopic Data for this compound and Related Systems

| System | Spectroscopic Property | Computational Method | Basis Set | Key Findings | Reference |

| Piperidine and 4-methylpiperidine | Vibrational Frequencies | DFT (B3LYP, BLYP) | 6-31G(d) | Good agreement with experimental values | [10] |

| Solid Pyridinium Fumarates | NMR Chemical Shifts | DFT (PBE, B3LYP) | - | Hybrid functionals improve accuracy | [11] |

| 3-methyl-2,6-diphenyl piperidin-4-one | FT-IR and FT-Raman | DFT (B3LYP) | 6-311++G(d,p) | Good correlation with experimental spectra | [8] |

| Acetic Acid Dimers (H-bonding model) | Vibrational Frequencies | DFT | - | Anharmonic coupling is important | [1] |

Methodologies for Theoretical Studies

A variety of computational methods are employed to study this compound ion interactions. This section provides an overview of the most common approaches and detailed protocols for their implementation.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method for obtaining accurate geometric, energetic, and electronic properties of molecular systems.

-

Structure Preparation:

-

Build the 3D structures of the this compound cation and the interacting anion using molecular modeling software (e.g., GaussView, Avogadro).

-

Create an initial guess for the complex geometry by placing the anion in a chemically reasonable position relative to the this compound ion.

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the minimum energy structure of the complex.

-

Software: Gaussian, ORCA, etc.

-

Method: A functional that accounts for dispersion interactions is recommended, such as M06-2X or a dispersion-corrected functional like B3LYP-D3.[12]

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is suitable for accurate calculations.[2]

-

Input File Example (Gaussian):

-

-

Interaction Energy Calculation:

-

Calculate the interaction energy (ΔE) using the supermolecular approach with basis set superposition error (BSSE) correction (Counterpoise method).

-

ΔE = E(complex) - E(this compound) - E(anion)

-

Perform single-point energy calculations on the optimized complex, the isolated this compound ion, and the isolated anion using the same level of theory and basis set.

-

-

Analysis of Interactions:

-

Natural Bond Orbital (NBO) Analysis: Investigate charge transfer and orbital interactions between the this compound ion and the anion.[13][14]

-

Atoms in Molecules (AIM) Analysis: Characterize the nature of the chemical bonds and non-covalent interactions by analyzing the topology of the electron density.[15][16]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of this compound-containing systems, such as their conformational flexibility, solvation, and interactions with biological macromolecules.

-

System Preparation:

-

Obtain the 3D structure of the protein-ligand complex from the Protein Data Bank (PDB) or through molecular docking.

-

Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing crystallographic water molecules.

-

Generate a topology and parameter file for the this compound-based ligand. This often requires parameterization of a novel residue.

-

-

Force Field Parameterization (for novel ligands):

-

Generate partial charges for the ligand atoms using a quantum chemical calculation (e.g., RESP charges).

-

Use the General Amber Force Field (GAFF) to assign atom types and generate missing force field parameters.[21]

-

The parmchk2 tool can be used to identify missing parameters.

-

Solvation and Ionization:

-

Place the protein-ligand complex in a periodic box of a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-stage equilibration:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the desired temperature while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms.

-

NPT (isothermal-isobaric) ensemble: Equilibrate the pressure of the system while maintaining the temperature. The position restraints are gradually removed.

-

-

-

Production MD:

-

Run the simulation for the desired length of time (nanoseconds to microseconds) without any restraints.

-

-

Analysis:

-

Analyze the trajectory to study the stability of the protein-ligand complex (RMSD), the flexibility of different regions (RMSF), hydrogen bond interactions, and other relevant properties.

-

Visualizing Computational Workflows and Interactions

Graphviz is a powerful tool for visualizing complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate key processes in the theoretical study of this compound ion interactions.

Computational Workflow for Drug Discovery

Caption: A generalized workflow for computational drug discovery.

Quantum Mechanical Calculation Workflow

Caption: Workflow for quantum mechanical calculations of this compound interactions.

Acetylcholinesterase Inhibition Signaling Pathway

Caption: Inhibition of acetylcholine signaling by a this compound-based inhibitor.

Conclusion

Theoretical and computational studies are indispensable tools for elucidating the intricate nature of this compound ion interactions. The methodologies outlined in this guide, from high-level quantum chemical calculations to dynamic simulations, provide a robust framework for investigating these interactions in various chemical and biological contexts. The quantitative data and workflows presented herein serve as a valuable resource for researchers engaged in the design of novel therapeutics and materials incorporating the this compound motif. As computational power and theoretical models continue to advance, we can anticipate an even deeper and more predictive understanding of the fundamental forces governing the behavior of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 3. youtube.com [youtube.com]

- 4. Computational Studies on Acetylcholinesterase Inhibitors: from Biochemistry to Chemistry. | Semantic Scholar [semanticscholar.org]

- 5. QUANTUM-CHEMICAL SIMULATION OF PYRIDINIUM PEROXODISULFATES (С$_n$Pyr)$_2$S$_2$O$_8$ COMPLEXES | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]

- 6. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.psgcas.ac.in [ir.psgcas.ac.in]

- 9. mdpi.com [mdpi.com]

- 10. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]

- 11. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GitHub - CCPBioSim/qmmm-workshop: A repository containing the build steps for the ccpbiosim workshop on QM/MM [github.com]

- 13. ks.uiuc.edu [ks.uiuc.edu]

- 14. sketchviz.com [sketchviz.com]

- 15. mdpi.com [mdpi.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 18. Protein-Ligand Complex [mdtutorials.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. generator - How does a script optimally layout a pure hierarchical graphviz/dot graph? - Stack Overflow [stackoverflow.com]

The Discovery and Profiling of Bioactive Piperidinium-Containing Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidinium moiety, a saturated six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and natural product science. Molecules incorporating this structural feature exhibit a remarkable diversity of biological activities, ranging from potent analgesics and anti-inflammatory agents to promising anticancer and antimicrobial compounds. This technical guide provides an in-depth exploration of the discovery of bioactive this compound-containing molecules, with a focus on their sources, structures, and pharmacological properties. Detailed experimental protocols for their isolation, characterization, and biological evaluation are provided to facilitate further research and development in this exciting field.

Data Presentation: Quantitative Bioactivity of this compound-Containing Molecules

The following tables summarize the quantitative bioactivity data for a selection of this compound-containing molecules across various therapeutic areas. This data is essential for structure-activity relationship (SAR) studies and for guiding the design of new and more potent therapeutic agents.

Table 1: Anticancer Activity of this compound-Containing Molecules

| Compound | Cancer Cell Line | Assay | IC50 Value | Citation |

| Piperine | A549 (Lung Carcinoma) | MTT Assay | 32.43 µM | [1] |

| Piperine | HepG2 (Hepatocellular Carcinoma) | MTT Assay | Varies (Concentration-dependent) | [2] |

| Piperine | Hep3B (Hepatocellular Carcinoma) | MTT Assay | Varies (Concentration-dependent) | [2] |

| Piperine | CEM (Leukemia) | MTT Assay | >87.6 µM | [1] |

| Piperine | HL-60 (Leukemia) | MTT Assay | >87.6 µM | [1] |

| Piperine | B16 (Mouse Melanoma) | MTT Assay | 69.9 µM | [1] |

| Piperine | HCT-8 (Human Colon) | MTT Assay | 66.0 µM | [1] |

| Tetramethylpiperidine-phenazine (B3962) | Various Cancer Cell Lines | Growth Inhibition | Mean IC50: 0.36 µg/mL | [3] |

| Tetramethylpiperidine-phenazine (B4126) | Various Cancer Cell Lines | Growth Inhibition | Mean IC50: 0.47 µg/mL | [3] |

| Tetramethylpiperidine-phenazine (B4125) | Various Cancer Cell Lines | Growth Inhibition | Mean IC50: 0.48 µg/mL | [3] |

Table 2: Anti-inflammatory Activity of this compound-Containing Molecules

| Compound | Assay | Target/Mediator | IC50 Value | Citation |

| Piperine | LPS-stimulated RAW264.7 cells | PGE2 Generation | 7.7 µM | [4] |

| Piperine | LPS-stimulated RAW264.7 cells | PGD2 Generation | 10.1 µM | [4] |

| Piperine | Collagen-induced platelet aggregation | Platelet Aggregation | 158.0 µM | [4] |

| Piperine | Arachidonic Acid-induced platelet aggregation | Platelet Aggregation | 134.2 µM | [4] |

| Pipernigramide E | iNOS-mediated NO production | Nitric Oxide | 4.74 ± 0.18 µM | [5] |

| Pipernigramide F | iNOS-mediated NO production | Nitric Oxide | 4.08 ± 0.19 µM | [5] |

| Pipernigramide G | iNOS-mediated NO production | Nitric Oxide | 3.71 ± 0.32 µM | [5] |

Table 3: Antimicrobial Activity of this compound-Containing Molecules

| Compound | Microorganism | Assay | MIC Value (µg/mL) | Citation |

| 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide (3d) | Staphylococcus aureus | Broth Microdilution | 4 | [6] |

| Imidazolium, Pyrrolidinium, and this compound Salts | Escherichia coli and other bacteria | Broth Microdilution | Varies | [7][8] |

Table 4: Analgesic and Neurological Activity of this compound-Containing Molecules

| Compound | Assay | Receptor/Target | ED50/EC50/Ki Value | Citation |

| 4-Phenylamidopiperidine Derivatives | Hot-Plate Test | Opioid Receptors | 0.44 to 59 mg/Kg (ED50) | [9] |

| 4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Platelet Aggregating Factor-induced aggregation | Platelet Aggregation | 0.06 mM (IC50) | [10] |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | Sigma 1 Receptor (S1R) Binding | S1R | 3.2 nM (Ki) | [11] |

| A-369508 | Dopamine D4.4 Receptor | D4.4 Receptor | 7.5 nM (EC50) | [12] |

| N,N-disubstituted piperazines (8b and 8f) | α4β2 Nicotinic Acetylcholine Receptors | α4β2 nAChRs | 32 µM (Ki) | [13] |

| PZM21 analogue (6a) | µ-Opioid Receptor (µOR) | µOR | 10.82 nM (EC50) | [14] |

| PZM21 analogue (6h) | µ-Opioid Receptor (µOR) | µOR | 13.12 nM (EC50) | [14] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of bioactive this compound-containing molecules.

Isolation and Purification

a. Acid-Base Extraction of Piperidine Alkaloids from Plant Material

This protocol is a general method for the selective extraction of basic alkaloids from complex plant matrices.

-

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), 1% solution

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH), dilute solution

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Macerate the powdered plant material in methanol or ethanol for 24-48 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Dissolve the concentrated extract in 1% HCl to protonate the basic alkaloids, rendering them water-soluble.

-

Partition the acidic aqueous solution with a non-polar solvent like dichloromethane to remove neutral and acidic impurities. Discard the organic layer.

-

Basify the aqueous layer by adding a dilute solution of ammonium hydroxide or sodium hydroxide until a pH of 9-10 is reached. This deprotonates the alkaloid salts, making them soluble in organic solvents.

-

Extract the basified aqueous solution multiple times with dichloromethane.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude alkaloid extract.

-

b. Isolation of Piperine by Column Chromatography

This protocol describes the purification of piperine from a crude extract using column chromatography.

-

Materials:

-

Crude piperine extract

-

Silica gel (60-120 mesh)

-

Petroleum ether

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

-

Procedure:

-

Prepare a slurry of silica gel in petroleum ether and pack it into the chromatography column.

-

Dissolve the crude piperine extract in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

-

Elute the column with a solvent system of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 petroleum ether:ethyl acetate).

-

Collect fractions of the eluate in separate tubes.

-

Monitor the separation process by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system. Visualize the spots under UV light.

-

Combine the fractions containing pure piperine, as identified by TLC.

-

Evaporate the solvent from the combined fractions to obtain purified piperine.

-

Structural Characterization

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of isolated compounds.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Experiments to be Performed:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, aiding in the complete structural assignment.

-

-

Typical Chemical Shifts for Piperidine Ring Protons: The protons on the piperidine ring typically resonate in the range of 1.4-3.5 ppm in the ¹H NMR spectrum, with the protons alpha to the nitrogen atom appearing at the downfield end of this range.[15]

b. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer.

-

Analysis:

-

Full Scan MS: To determine the molecular weight of the compound.

-

Tandem MS (MS/MS): To induce fragmentation of the parent ion and obtain a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.

-

Biological Activity Assays

a. MTT Assay for Cytotoxicity in Cancer Cell Lines

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.[8][16]

-

b. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the anti-inflammatory potential of a compound.

-

Animals: Rats or mice.

-

Materials:

-

Test compound

-

Carrageenan solution (1% in saline)

-

Plethysmometer

-

-

Procedure:

-

Administer the test compound to the animals (e.g., orally or intraperitoneally).

-